Lipophilicity Profile: LogP Comparison for Optimized Drug Design
The target compound possesses a calculated LogP of -0.74, which is a key determinant of its suitability as a building block for orally bioavailable drugs . This value positions it in a favorable lipophilicity range compared to more hydrophilic or hydrophobic analogs. In contrast, the 5-amino-1,2,4-triazole-3-acetic acid (CAS 143832-52-4) is more polar, with a LogP of -0.40480, while an unsubstituted triazole-3-acetic acid derivative (CAS 70486-43-0) is even more hydrophilic with a LogP of -1.27490 [1]. The difference of approximately 0.34 log units between the target and the 5-amino analog is significant, as a one-unit increase in LogP can substantially affect membrane permeability [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: -0.74 |
| Comparator Or Baseline | 5-Amino-1,2,4-triazole-3-acetic acid (LogP: -0.40480); Unsubstituted triazole-3-acetic acid (LogP: -1.27490) |
| Quantified Difference | ΔLogP = -0.34 vs 5-amino analog; ΔLogP = +0.53 vs unsubstituted analog |
| Conditions | Calculated log distribution coefficient (cLogD) or estimated LogP from various software; no single experimental condition. |
Why This Matters
The specific LogP of -0.74 balances aqueous solubility with membrane permeability, which is a critical design parameter for selecting intermediates in the synthesis of drug candidates with optimal ADME profiles.
- [1] BOC Sciences. (2026). (5-Amino-1H-1,2,4-triazol-3-yl)acetic acid - CAS 143832-52-4. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
